molecular formula C19H36O2 B14343546 11-Methyloctadec-11-enoic acid CAS No. 103233-10-9

11-Methyloctadec-11-enoic acid

Cat. No.: B14343546
CAS No.: 103233-10-9
M. Wt: 296.5 g/mol
InChI Key: LVPHZKGPINRORE-UHFFFAOYSA-N
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Description

11-Methyloctadec-11-enoic acid is a unique fatty acid characterized by its structure, which includes a methyl group at the 11th carbon and a double bond between the 11th and 12th carbons. This compound is found in the polar lipids of certain bacterial species, such as Pseudomonas vesicularis . Its presence distinguishes the lipids of Pseudomonas vesicularis from those of other species like Pseudomonas diminuta, linking it with the lipids of Rhizobium and Caulobacter species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyloctadec-11-enoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Grignard reagents to introduce the methyl group at the desired position. The reaction typically involves the following steps:

    Formation of the Grignard reagent: Reacting an alkyl halide with magnesium in anhydrous ether.

    Addition to an aldehyde or ketone: The Grignard reagent is then added to an aldehyde or ketone to form the corresponding alcohol.

    Dehydration: The alcohol is dehydrated to form the double bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the fermentation of specific bacterial strains known to produce this compound. For instance, Pseudomonas vesicularis can be cultured under controlled conditions to extract the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

11-Methyloctadec-11-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.

    Substitution: The methyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

11-Methyloctadec-11-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Methyloctadec-11-enoic acid involves its incorporation into the lipid bilayers of bacterial membranes. The presence of the methyl group and the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes . The compound may also interact with specific enzymes involved in lipid metabolism, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methyloctadec-11-enoic acid is unique due to the specific positioning of the methyl group and the double bond, which imparts distinct chemical and physical properties.

Properties

CAS No.

103233-10-9

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

11-methyloctadec-11-enoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h15H,3-14,16-17H2,1-2H3,(H,20,21)

InChI Key

LVPHZKGPINRORE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C)CCCCCCCCCC(=O)O

Origin of Product

United States

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